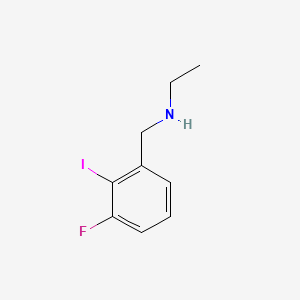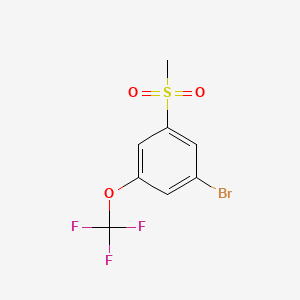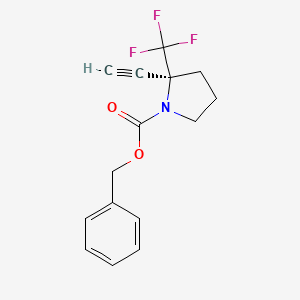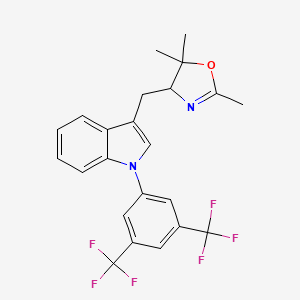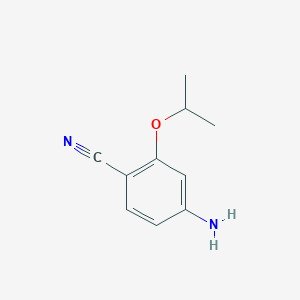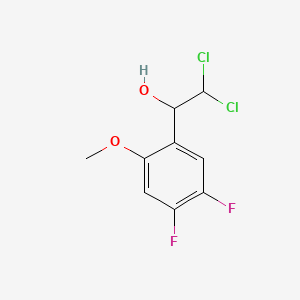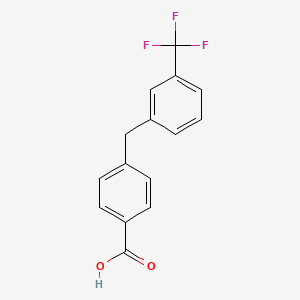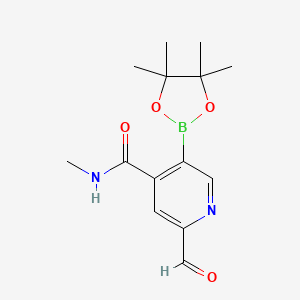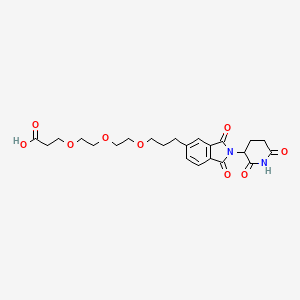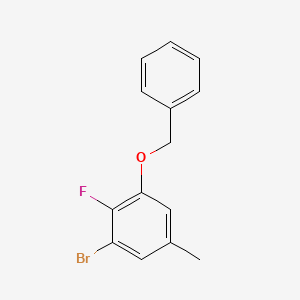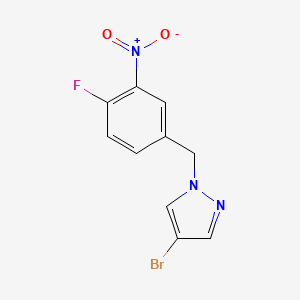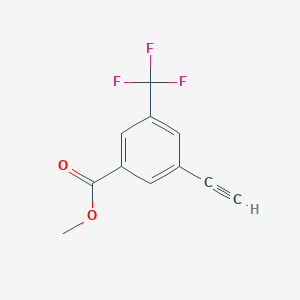
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7F3O2 It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a Clemmensen reduction or similar method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-trifluoromethylbenzoate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-ethynylbenzoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H7F3O2 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
methyl 3-ethynyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-8(10(15)16-2)6-9(5-7)11(12,13)14/h1,4-6H,2H3 |
Clé InChI |
HXMBNYCXOOMNAY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C#C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



